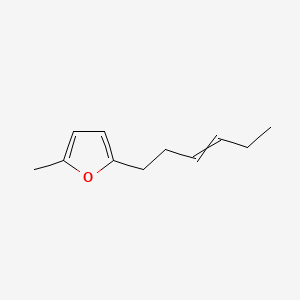
Furan, 2-(3-hexenyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(3-hexenyl)-5-methyl- is a volatile organic compound known for its distinctive aroma. It is a member of the furan family, which are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is often found in various natural products and is known for its contribution to the aroma profiles of certain fruits and plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(3-hexenyl)-5-methyl- typically involves the reaction of 3-hexenyl derivatives with furan derivatives under controlled conditions. One common method includes the use of 3-hexenyl bromide and 5-methylfuran in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves distillation and chromatography techniques to isolate the desired product .
Types of Reactions:
Oxidation: Furan, 2-(3-hexenyl)-5-methyl- can undergo oxidation reactions, often resulting in the formation of furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, potentially altering its aromatic properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the furan ring, modifying its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products:
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Saturated furan derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Furan, 2-(3-hexenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromaticity and reactivity of heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Furan, 2-(3-hexenyl)-5-methyl- involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aromatic properties. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. For instance, its role in plant defense mechanisms involves the activation of signaling pathways that deter herbivores .
Vergleich Mit ähnlichen Verbindungen
- Furan, 2-ethyl-5-methyl-
- Furan, 2-pentyl-5-methyl-
- Furan, 2-(3-hexenyl)-
Comparison: Furan, 2-(3-hexenyl)-5-methyl- is unique due to its specific hexenyl side chain, which imparts distinct aromatic properties compared to other similar furans. While compounds like Furan, 2-ethyl-5-methyl- and Furan, 2-pentyl-5-methyl- also contribute to aroma profiles, the presence of the hexenyl group in Furan, 2-(3-hexenyl)-5-methyl- results in a more complex and nuanced scent, making it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
60858-07-3 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-[(E)-hex-3-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
InChI-Schlüssel |
YCLNYBGZRIUBQT-SNAWJCMRSA-N |
SMILES |
CCC=CCCC1=CC=C(O1)C |
Isomerische SMILES |
CC/C=C/CCC1=CC=C(O1)C |
Kanonische SMILES |
CCC=CCCC1=CC=C(O1)C |
Key on ui other cas no. |
60858-07-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















